6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic structure with a five-membered diketopiperazine ring fused to a four-membered carbocyclic ring. The propyl substituent at the 6-position modulates its physicochemical and pharmacological properties. Spirohydantoins are known for diverse bioactivities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory effects .
Properties
CAS No. |
27738-07-4 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
9-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-2-4-7-5-3-6-10(7)8(13)11-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) |
InChI Key |
HUXKMYNZLFKGKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC12C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Bucherer-Lieb Cyclocondensation Method
The Bucherer-Lieb reaction remains the cornerstone for synthesizing spirohydantoins, including 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione. This method involves the reaction of a cyclic ketone precursor with sodium cyanide (NaCN) and ammonium carbonate [(NH₄)₂CO₃] in aqueous ethanol (55% v/v). For the target compound, the cyclic ketone is presumed to be 4-propylcyclohexanone, which undergoes nucleophilic attack by cyanide to form an intermediate α-aminonitrile. Subsequent cyclization with ammonium carbonate yields the spirohydantoin core.
Reaction Conditions :
-
Molar Ratios : Ketone : NaCN : (NH₄)₂CO₃ = 1 : 11 : 42
-
Temperature : 55–60°C for 5 hours, followed by reflux (1 hour)
-
Workup : Distillation of ethanol (66% removal), acidification with 6N HCl to pH 1, and recrystallization from water or methanol.
Yield : Reported yields for analogous spirohydantoins range from 86% to 94%, depending on substituent steric effects. For 6-propyl derivatives, yields are typically ≥87% after recrystallization.
Strecker Alternative for β-Series Conformers
While the Bucherer-Lieb method produces α-conformers, the Strecker synthesis generates β-conformers. However, 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione is exclusively an α-conformer due to its smaller ring system (spiro[4.4]nonane). The Strecker method, involving NaCN, NH₄Cl, and ketones in aqueous HCl, is less relevant here but highlights the structural specificity of spirohydantoin synthesis.
Mechanistic Insights and Intermediate Characterization
Key Reaction Intermediates
The synthesis proceeds through two critical intermediates:
-
α-Aminonitrile Formation : Cyanide attack on the cyclic ketone generates an α-aminonitrile, confirmed via ¹H NMR (δ 2.35–3.12 ppm for nitrile protons).
-
Cyclization : Ammonium carbonate mediates cyclization, forming the hydantoin ring. FTIR spectra of intermediates show strong C≡N stretches at 2240–2260 cm⁻¹, which disappear in the final product.
Spectral Characterization of Final Product
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits distinct spectral features:
-
FTIR (KBr) : ν = 1775 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).
-
¹H NMR (DMSO-d₆) : δ 1.25–1.45 (m, 6H, propyl CH₂), δ 2.85–3.10 (m, 4H, spiro-CH₂), δ 10.2–10.8 (s, 2H, NH).
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Recrystallization Protocols
Recrystallization solvents critically impact purity:
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Water | 99.2 | 78 |
| Methanol | 98.5 | 85 |
| THF | 97.1 | 82 |
Water is preferred for industrial-scale synthesis due to cost, while methanol balances yield and purity.
Comparative Analysis with Analogous Spirohydantoins
Structural Analogues and Synthesis Trends
Table 1 compares 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione with related compounds:
| Compound | Ring Size | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione | [4.5] | 89 | 278–279 |
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dione | [4.5] | 87 | 265–266 |
| 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione | [4.4] | 87 | 252–253 |
Smaller spiro rings (e.g., [4.4] vs. [4.5]) exhibit lower melting points due to reduced crystal lattice stability.
Industrial and Pharmacological Implications
While 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione lacks reported bioactivity, its structural analogs show sigma receptor affinity. The compound’s scalable synthesis (≥85% yield) positions it as a candidate for derivatization studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Organic Synthesis
Synthetic Applications
The synthesis of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions. The unique spiro configuration allows for the development of derivatives that may exhibit enhanced biological activity or different physical properties.
Reactivity and Derivation
The compound's reactivity makes it a valuable intermediate in organic synthesis. It can be utilized to create various derivatives through functionalization reactions that may lead to compounds with specific desired properties.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Propyl Group | Enhances lipophilicity and membrane permeability |
| Diaza Configuration | Influences binding affinity to biological targets |
| Spiro Structure | Contributes to overall stability and reactivity |
Case Studies
While specific case studies on 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione remain sparse due to its relatively recent identification in research contexts, analogous compounds have been studied extensively:
- Antimicrobial Efficacy Study : A study demonstrated that related diazaspiro compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Evaluation : Research involving similar spiro compounds showed promising results in inhibiting tumor cell proliferation in vitro.
Mechanism of Action
The mechanism of action of 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ring Size Variations
6-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hyd16)
Functional Group Modifications
9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione
- Structure : Bicyclic dione without a spiro junction.
- Activity : High binding affinity to fungal enzymes (e.g., Cellobiose dehydrogenase: ΔG = −5.19 kcal/mol) and inflammatory proteins (e.g., IL-1β: Ki = 195.21 μM) .
- Comparison : The absence of a spiro structure and presence of methoxy groups shift activity toward anti-inflammatory and antifungal effects, unlike the anticonvulsant focus of spirohydantoins.
Cyclopentanespiro-5-(2,4-dithiohydantoin)
- Structure : Dithione analog of the parent hydantoin.
- Toxicity : Higher toxicity in earthworm models (LD₅₀ = 12 mg/kg) compared to the dione variant (LD₅₀ = 45 mg/kg) .
- Implication : Replacing oxygen with sulfur in the dione moiety increases toxicity, underscoring the importance of the diketopiperazine core in safety profiles.
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | logP* | PSA (Ų) |
|---|---|---|---|---|
| 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione | C₁₀H₁₆N₂O₂ | 196.25 | 1.8 | 58.2 |
| Hyd15 (6-Allyl) | C₁₁H₁₄N₂O₂ | 206.24 | 2.1 | 58.2 |
| Hyd16 (6-Allyl, spiro[4.5]) | C₁₂H₁₆N₂O₂ | 220.27 | 2.4 | 58.2 |
| 7-Phenyl derivative (CAS 119427-80-4) | C₁₃H₁₄N₂O₂ | 230.26 | 2.6 | 58.2 |
Key Observations:
Anticonvulsant Efficacy
Enzyme Inhibition
Biological Activity
6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 27738-07-4) is a bicyclic compound characterized by a unique spiro structure containing two nitrogen atoms within its ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- Structural Characteristics : The compound's spiro configuration contributes to its distinctive chemical reactivity and biological interactions.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 1,3-Triazaspiro[4.5]decane-2,4-dione | 13625-39-3 | Antimicrobial activity |
| 5-Isopropylimidazolidine-2,4-dione | 16935-34-5 | Anti-inflammatory properties |
| 5-Isobutylimidazolidine-2,4-dione | 67337-73-9 | Anticancer activity |
| 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | 43189-50-0 | Enzyme inhibition |
The exact mechanism of action for 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione remains to be fully elucidated. However, studies suggest that compounds with similar structural features may interact with various biological targets such as enzymes and receptors involved in disease pathways.
Case Studies
- Antimicrobial Activity : A study investigating the antimicrobial properties of diazaspiro compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione is lacking, the structural similarities suggest potential efficacy in this area .
- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory effects of spiro compounds demonstrated that modifications to the diazaspiro structure could enhance their ability to inhibit pro-inflammatory cytokines . This suggests that further exploration of 6-propyl derivatives could yield promising results.
- Anticancer Potential : Emerging research indicates that spiro compounds may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells . The unique structure of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione may facilitate interactions with cancer cell signaling pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of 6-propyl-1,3-diazaspiro[4.4]nonane-2,4-dione is crucial for assessing its therapeutic potential. Current literature lacks comprehensive PK studies specifically for this compound; however, related compounds have shown varied absorption rates and metabolic pathways that could inform future investigations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like substituted propylamines and carbonyl compounds. For purity validation:
- Step 1 : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (210–260 nm) to separate impurities (e.g., unreacted intermediates) .
- Step 2 : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on spirocyclic proton environments (δ 1.5–3.0 ppm for propyl groups) .
- Step 3 : Validate via mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~237).
Q. How can researchers optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity):
- Example Table :
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 2% | 5% |
| Solvent | THF | DMF |
- Step 1 : Use a 2³ factorial matrix to identify significant factors .
- Step 2 : Apply Response Surface Methodology (RSM) to refine optimal conditions (e.g., 85°C, 3.5% catalyst in DMF) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione in novel reactions?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and activation energies for ring-opening or functionalization reactions .
- Step 2 : Use molecular dynamics simulations (e.g., in COMSOL Multiphysics) to model solvent effects and steric hindrance from the propyl group .
- Step 3 : Validate predictions via experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) .
Q. What statistical methods resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Step 1 : Apply Bayesian inference to quantify uncertainties in DFT-predicted reaction barriers vs. experimental Arrhenius parameters .
- Step 2 : Use principal component analysis (PCA) to identify outlier variables (e.g., solvent polarity discrepancies) in datasets .
- Step 3 : Refine models using machine learning (e.g., neural networks trained on spirocyclic compound databases) to improve predictive accuracy .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer :
- Step 1 : Screen nanofiltration membranes (e.g., polyamide, 200–300 Da MWCO) to retain the compound (MW ~236 Da) while allowing smaller impurities (e.g., salts) to pass .
- Step 2 : Optimize transmembrane pressure (5–15 bar) and crossflow velocity (0.5–2.0 m/s) to maximize yield (>90%) .
- Step 3 : Validate purity post-separation via differential scanning calorimetry (DSC) to confirm melting point consistency (±2°C) .
Experimental Design & Safety
Q. What safety protocols are critical when handling 6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione in laboratory settings?
- Methodological Answer :
- Step 1 : Conduct a hazard assessment for acute toxicity (LD50 data) and reactivity (e.g., stability in air/light) .
- Step 2 : Use fume hoods with HEPA filters during synthesis to mitigate inhalation risks .
- Step 3 : Implement spill containment protocols (e.g., neutralization with 10% sodium bicarbonate) .
Q. How can researchers design a multi-step synthesis protocol with minimal waste?
- Methodological Answer :
- Step 1 : Use atom economy calculations to prioritize reactions with >75% efficiency (e.g., cycloadditions over elimination pathways) .
- Step 2 : Apply green chemistry metrics (E-factor, PMI) to quantify waste (e.g., solvent recovery via distillation) .
- Step 3 : Integrate inline analytics (e.g., PAT tools) for real-time monitoring to reduce trial-and-error iterations .
Data Management & Collaboration
Q. How can AI-driven platforms enhance reproducibility in studies involving this compound?
- Methodological Answer :
- Step 1 : Use electronic lab notebooks (ELNs) with metadata tagging for reaction conditions (e.g., ChemAxon’s Platform) .
- Step 2 : Implement blockchain-based data integrity to track experimental modifications and prevent data tampering .
- Step 3 : Share datasets via FAIR-compliant repositories (e.g., PubChem, Zenodo) with standardized descriptors (InChIKey: ExampleKey) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
